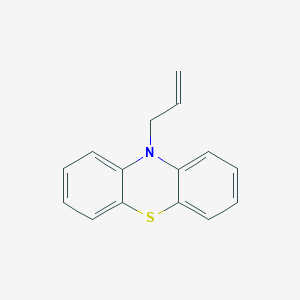

N-Allylphenothiazine

Description

Structure

3D Structure

Properties

IUPAC Name |

10-prop-2-enylphenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NS/c1-2-11-16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h2-10H,1,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVSLJXVNAYUJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470510 | |

| Record name | N-Allylphenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20962-92-9 | |

| Record name | N-Allylphenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Allylphenothiazine

Alkylation Strategies for N-Substitution of Phenothiazine (B1677639)

The introduction of an allyl group at the nitrogen atom of the phenothiazine ring is a key transformation for the synthesis of N-Allylphenothiazine. This is typically achieved through N-alkylation reactions.

Nucleophilic Substitution Approaches (e.g., SN2 mechanisms involving allyl halides)

The most common method for the synthesis of this compound involves the nucleophilic substitution reaction of phenothiazine with an allyl halide, such as allyl bromide or allyl chloride. This reaction generally proceeds via an SN2 mechanism, where the nitrogen atom of the phenothiazine acts as a nucleophile, attacking the electrophilic carbon of the allyl halide and displacing the halide ion.

The reaction is typically carried out in the presence of a base to deprotonate the secondary amine of the phenothiazine, thereby increasing its nucleophilicity. A variety of bases and solvent systems have been employed for this transformation. For instance, the use of sodium amide (NaNH₂) in toluene (B28343) is a classic approach. acgpubs.org Other basic condensing agents, such as alkali carbonates (e.g., potassium carbonate) with copper powder as a catalyst in xylene, have also been utilized. unishivaji.ac.in A phase transfer catalyst, tetra-n-butylammonium bromide, has been used in conjunction with allyl bromide for the synthesis of this compound. instras.com

The choice of base and solvent can significantly influence the reaction's efficiency and yield. Strong bases like sodium amide are effective but can sometimes lead to side reactions. acgpubs.org Milder conditions using potassium carbonate are also viable. unishivaji.ac.in The reaction of 10-allylphenothiazine has been studied, indicating its formation from phenothiazine. researchgate.net

Table 1: Comparison of Reaction Conditions for N-Allylation of Phenothiazine

| Base/Catalyst | Solvent | Alkylating Agent | Yield | Reference |

| Sodium Amide | Toluene | Alkyl Halides | 80-90% | acgpubs.org |

| Potassium Carbonate / Copper Powder | Xylene | Allyl Bromide | Not specified | unishivaji.ac.in |

| Tetra-n-butylammonium bromide | Not specified | Allyl Bromide | Not specified | instras.com |

| Sodium Hydride or Potassium tert-butoxide | DMF | Allyl Halide | Good | nih.gov |

One-Pot, One-Step Synthetic Routes

One-pot, one-step synthetic methodologies offer advantages in terms of procedural simplicity, time, and resource efficiency. For the synthesis of this compound and its derivatives, one-pot approaches have been developed. For example, this compound and N-allyl-2-chlorophenothiazine have been synthesized using a one-pot, one-step method. ufl.edu Such methods often involve the in-situ generation of the phenothiazine anion followed by its immediate reaction with the allylating agent, streamlining the synthetic process. ufl.eduorganic-chemistry.org

These one-pot syntheses can be highly efficient for creating a variety of substituted compounds. mdpi.comresearchgate.netrsc.org The development of such protocols is a continuous area of research, aiming to simplify the synthesis of complex molecules. organic-chemistry.orgrsc.org

Advanced Synthesis Techniques

Modern synthetic chemistry emphasizes not only the efficiency of a reaction but also its environmental impact and scalability.

Green Chemistry Considerations in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. mlsu.ac.inpjoes.com In the context of this compound synthesis, this can involve several strategies:

Safer Solvents: Replacing hazardous solvents like toluene with more environmentally benign alternatives. pjoes.com

Catalysis: Utilizing catalytic amounts of reagents instead of stoichiometric ones to minimize waste. acs.org

Energy Efficiency: Employing methods that require less energy, such as microwave-assisted synthesis, which can accelerate reaction times and improve yields. acgpubs.org For instance, microwave irradiation has been successfully used in the synthesis of other phenothiazine derivatives. acgpubs.org

The goal is to develop synthetic routes that are not only effective but also sustainable. pjoes.comchem960.com

Reaction Optimization and Scale-Up Methodologies

Transitioning a synthetic procedure from a laboratory scale to an industrial scale requires careful optimization of reaction parameters to ensure safety, efficiency, and reproducibility. mt.comotavachemicals.com For the synthesis of this compound, this involves:

Parameter Screening: Systematically varying parameters such as temperature, concentration, and catalyst loading to identify the optimal conditions for yield and purity. unchainedlabs.comsigmaaldrich.com

Process Analytical Technology (PAT): Utilizing in-situ monitoring techniques like FTIR and Raman spectroscopy to gain real-time understanding of reaction kinetics and mechanisms. mt.com

Automated Systems: Employing automated synthesis workstations can help in performing numerous experiments for optimization and Design of Experiments (DoE) studies. unchainedlabs.comscale-up.com

These methodologies are crucial for developing robust and scalable processes for the production of this compound. otavachemicals.comscale-up.com

Synthesis of Key this compound Analogues and Precursors

The synthesis of analogues and precursors of this compound is important for expanding the chemical space and for accessing related compounds with potentially interesting properties.

The core phenothiazine structure can be modified at various positions. For instance, N-alkylation of 2-methoxy-10H-phenothiazine provides a building block for more complex molecules. researchgate.net Similarly, the synthesis of 10-substituted 1,8-diazaphenothiazines, which are aza-analogues of phenothiazine, has been reported, including the N-allyl derivative. nih.gov

The synthesis of precursors is also a critical aspect. For example, the synthesis of fentanyl involves several precursor chemicals that are now under international control. unodc.orggazette.gc.caepa.gov While not directly related to this compound, this highlights the importance of controlling access to key chemical building blocks. The synthesis of various analogues often follows similar alkylation and acylation strategies as those used for this compound itself. nih.gov

Spectroscopic Characterization and Computational Studies of N Allylphenothiazine

Advanced Spectroscopic and Analytical Methodologies

Advanced spectroscopic techniques are indispensable for the characterization of complex organic molecules. These methods provide detailed information on material properties and can resolve constituents within intricate mixtures.

Spectroscopic Ellipsometry for Thin Film and Material Analysis

Spectroscopic ellipsometry is a non-destructive and highly sensitive optical technique used to determine the properties of thin films, including their thickness and optical constants. jku.athoriba.com The method works by measuring the change in polarization of light upon reflection from a sample surface. jku.at The measured parameters, Psi (Ψ) and Delta (Δ), are related to the ratio of the complex Fresnel reflection coefficients for p- and s-polarized light. jku.at

For organic semiconductor materials like phenothiazine (B1677639) derivatives, spectroscopic ellipsometry is a tool of choice for characterizing thin films, which are crucial for applications in organic electronics. horiba.comopticaopen.org Analysis of the ellipsometric data allows for the determination of the complex refractive index (ñ = n + ik) or the complex dielectric function (ε̃ = ε₁ + iε₂), where the refractive index (n) and the extinction coefficient (k) provide insights into the electronic properties of the material, such as the optical band gap. jku.athoriba.com

While specific studies employing spectroscopic ellipsometry on N-Allylphenothiazine thin films are not extensively documented, the technique is broadly applied to organic thin films to understand properties such as molecular orientation, film thickness, surface roughness, and optical anisotropy. horiba.comtu-chemnitz.de Given the interest in phenothiazines for electronic applications, spectroscopic ellipsometry represents a critical methodology for characterizing the solid-state properties of this compound films. tandfonline.com

Application of Multivariate Spectroscopic Methods and Chemometrics for Complex System Analysis

In the analysis of complex systems, such as pharmaceutical formulations or reaction mixtures, the spectral signature of a single component can be obscured by overlapping signals from other constituents. researchgate.netsciforum.net Multivariate spectroscopic methods, which fall under the broader discipline of chemometrics, apply mathematical and statistical algorithms to resolve these complex datasets. frontiersin.orgijsr.net Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are powerful tools for analyzing data from spectroscopic methods such as UV-Vis, NIR, and NMR. researchgate.netpharmacyjournal.netresearchgate.net

Chemometrics allows for the extraction of relevant information from complex chemical data, enabling the identification and quantification of analytes even in the presence of interfering substances. frontiersin.orgoup.com For a compound like this compound, these methods would be invaluable for:

Quantitative Analysis: Determining the concentration of this compound in a mixture without the need for complete physical separation. mdpi.com

Quality Control: Monitoring the purity and consistency of pharmaceutical preparations containing the compound. pharmacyjournal.net

Process Analytical Technology (PAT): Real-time monitoring of chemical reactions involving this compound by analyzing spectroscopic data to track the consumption of reactants and the formation of products. pharmacyjournal.net

These methods transform raw data into knowledge, allowing for the development of more robust and efficient analytical protocols for complex systems containing this compound. mdpi.com

Theoretical and Computational Chemistry Investigations

Computational chemistry provides profound insights into the molecular and electronic properties of compounds, complementing experimental findings. wikipedia.orgkaust.edu.sa For phenothiazine derivatives, theoretical calculations are crucial for understanding their structure, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Elucidation

Density Functional Theory (DFT) has become a primary tool for investigating the structure and properties of phenothiazine derivatives due to its favorable balance of accuracy and computational cost. mdpi.comtandfonline.com DFT calculations are used to determine the optimized molecular geometry, predict vibrational frequencies, and elucidate electronic characteristics. tandfonline.comresearchgate.net

For the phenothiazine core, DFT studies confirm a non-planar, butterfly-like conformation. mdpi.com Theoretical analyses of this compound have been performed to explain its reactivity in thermally induced rearrangement reactions. lew.ro Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the electronic absorption properties and kinetic stability of the molecule. bohrium.com Molecular Electrostatic Potential (MEP) maps, also generated from DFT, identify the electron-rich and electron-poor regions of the molecule, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. tandfonline.combohrium.com

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-S Bond Length | Bond distance between carbon and sulfur in the central ring | ~1.77 Å |

| C-N Bond Length | Bond distance between carbon and nitrogen in the central ring | ~1.41 Å |

| C-S-C Angle | Bending angle at the sulfur atom | ~98° |

| C-N-C Angle | Bending angle at the nitrogen atom | ~117° |

| Folding Angle | Dihedral angle between the two benzene (B151609) rings | ~131° - 145° |

Note: Values are representative and based on studies of various phenothiazine derivatives. Actual values for this compound would require a specific calculation.

Time-Dependent DFT (TD-DFT) for Electronic Transition Predictions

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for studying the excited states of molecules and simulating their UV-visible absorption spectra. tandfonline.combohrium.com The method calculates the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the position and intensity of absorption bands. researchgate.net

For phenothiazine and its derivatives, TD-DFT calculations can accurately predict the main absorption peaks, which typically arise from π-π* transitions within the aromatic system. tandfonline.comemerald.com The inclusion of a solvent model in the calculations is often necessary to achieve good agreement with experimental spectra recorded in solution. tandfonline.com The experimental UV-Vis spectrum of this compound has been reported, showing distinct absorption bands. ufl.edu TD-DFT simulations can be used to assign these experimental bands to specific electronic transitions, such as the HOMO→LUMO transition, providing a deeper understanding of the compound's photophysical properties. bohrium.comrsc.org

| Band | Experimental λmax (nm) ufl.edu | Typical TD-DFT Calculated λmax (nm) | Likely Assignment |

|---|---|---|---|

| I | ~255 nm | ~250-260 nm | π-π* transition |

| II | ~310 nm | ~305-315 nm | n-π* / π-π* transition |

Note: The TD-DFT values are illustrative based on typical accuracy for phenothiazines; a specific calculation for this compound would be required for a direct comparison.

Gauge-Including Atomic Orbital (GIAO) Calculations for NMR Chemical Shifts

The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, is a highly reliable approach for the theoretical prediction of NMR chemical shifts. gaussian.comnih.gov By calculating the magnetic shielding tensors for each nucleus, the GIAO method provides theoretical ¹H and ¹³C chemical shifts that can be directly compared with experimental data. researchgate.net This comparison is invaluable for verifying the chemical structure and assigning the signals in experimental NMR spectra, especially for complex molecules with many similar protons or carbons. nih.govresearchgate.net

Experimental ¹H and ¹³C NMR spectra for this compound have been well-documented. lew.rorsc.org GIAO calculations would be employed to confirm the assignment of these experimental values. For instance, the methylene (B1212753) protons of the allyl group attached to the nitrogen are experimentally observed at a distinct chemical shift, and GIAO calculations can validate this assignment by predicting a similar value. lew.ro

| Atom Type | Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic | C1, C9 | 6.88 (d) | 115.8 |

| C2, C8 | 7.13 (t) | 127.2 | |

| C3, C7 | 6.91 (t) | 122.2 | |

| C4, C6 | 7.02 (d) | 126.8 | |

| Allyl Group | N-CH₂- | 4.03 (d) | 50.5 |

| -CH= | 5.91 (m) | 131.7 | |

| =CH₂ | 5.23 (m) | 117.6 | |

| Aromatic (bridgehead) | C4a, C5a | - | 125.8 |

| C10a, C11a | - | 144.5 |

Quantum Mechanical Studies of Reaction Channels and Intermediate Formations

Theoretical investigations into the reaction pathways of this compound have provided significant insights into the mechanisms governing its thermal rearrangement. Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the energetic landscapes of these reactions and identifying key intermediates and transition states.

A notable study focused on the thermally induced pericyclic rearrangement reactions of 10-allyl-10H-phenothiazine. lew.ro This research utilized DFT calculations with the B3LYP functional to model the reaction mechanism involved in the formation of C-allyl-phenothiazine from its N-allyl precursor. lew.ro The computational analysis revealed that the transformation is not a simple, single-step process but rather involves sophisticated mdpi.commdpi.com-sigmatropic rearrangements. lew.ro

The primary reaction channel identified is an initial aza-Claisen rearrangement. This process leads to the formation of a transient intermediate, 1-allyl-10H-phenothiazine. lew.ro However, this intermediate is not typically isolated due to the reversibility of the reaction. lew.ro Subsequent to the aza-Claisen rearrangement, a Cope rearrangement is proposed to occur, which results in the formation of the more thermodynamically stable 3-allyl-10H-phenothiazine. lew.ro

The computational models indicate that the aza-Claisen rearrangement is under kinetic control, characterized by a lower activation energy barrier. lew.ro Conversely, the formation of the final 3-allyl-phenothiazine product is governed by thermodynamic control. lew.ro

Energy calculations performed at the B3LYP/6-31G(d) level of theory provide quantitative support for this proposed mechanism. The activation energy for the aza-Claisen rearrangement of 10-allyl-10H-phenothiazine was computed to be 40.83 kcal/mol. lew.ro The high-energy intermediates, 1H-phenothiazine and 3H-phenothiazine, which possess quinon-imine structures, are involved in tautomerism that leads to the more stable 10H-phenothiazine tautomers. lew.ro Following proton migration to the nitrogen atom, the relative energy of the 3-allyl-10H-phenothiazine product is significantly lower, by -8.8 kcal/mol, compared to the initial this compound reactant. lew.ro

Further theoretical studies on substituted derivatives, such as 10-allyl-2-chloro-10H-phenothiazine, have shown that substituents can influence the activation barriers. For the 2-chloro derivative, the activation energy for the aza-Claisen rearrangement was found to be lower (35.2 kcal/mol) than that of the unsubstituted compound, suggesting that the rearrangement reactions may proceed more readily. lew.ro

These quantum mechanical investigations underscore the complexity of the reaction channels available to this compound and highlight the crucial role of computational chemistry in understanding the formation of various intermediates and the factors that control the final product distribution.

Data Table: Computed Energy Values for the Rearrangement of 10-allyl-2-chloro-10H-phenothiazine lew.ro

| Structure | Total Energy (a.u.) |

| 10-allyl-2-chloro-10H-phenothiazine | -1255.8504 |

| Transition State (Aza-Claisen) | -1255.7942 |

| 1-allyl-2-chloro-1H-phenothiazine | -1255.8231 |

| 1-allyl-2-chloro-10H-phenothiazine | -1255.8398 |

| Transition State (Cope) | -1255.8015 |

| 3-allyl-2-chloro-3H-phenothiazine | -1255.8361 |

| 3-allyl-2-chloro-10H-phenothiazine | -1255.8647 |

Reactivity and Mechanistic Pathways of N Allylphenothiazine

Mechanistic Studies of Functionalization Reactions

Functionalization reactions of N-Allylphenothiazine are key to modifying its properties for various applications. These reactions primarily involve the nitrogen atom of the phenothiazine (B1677639) ring and the attached allyl group.

While specific mechanistic studies on nucleophilic substitution reactions of this compound are not extensively documented in the provided search results, the general principles of such reactions can be applied to understand its potential reactivity. The synthesis of 10-allylphenothiazine itself involves a nucleophilic substitution reaction, where the phenothiazine anion acts as a nucleophile attacking an allyl halide. instras.com

The nitrogen atom of the phenothiazine ring, after deprotonation, is a potent nucleophile. The reaction likely proceeds via an S\N2 (Substitution Nucleophilic Bimolecular) mechanism, where the nucleophilic nitrogen attacks the electrophilic carbon of the allyl halide, displacing the halide leaving group in a single concerted step.

Table 1: General Parameters of S\N2 Reaction for this compound Synthesis

| Parameter | Description |

|---|---|

| Nucleophile | Phenothiazine anion |

| Electrophile | Allyl halide (e.g., Allyl bromide) |

| Solvent | Aprotic polar solvent |

| Mechanism | S\N2 (concerted one-step process) |

| Product | this compound |

Conversely, the allyl group itself can be a substrate for nucleophilic attack, particularly if a leaving group is present on the allylic chain. However, without specific examples in the search results, this remains a theoretical possibility based on general organic chemistry principles.

The phenothiazine nucleus is well-known for its electron-donating properties, making it susceptible to oxidation and a potent radical scavenger. The mechanisms of these processes are of significant interest due to their relevance in antioxidant applications.

Computational studies on the parent phenothiazine scaffold reveal its excellent radical scavenging potential against reactive oxygen species (ROS) like the hydroxyl radical (HO•) and hydroperoxyl radical (HOO•). Current time information in Bangalore, IN. The primary mechanisms involved are:

Hydrogen Atom Transfer (HAT): The N-H proton of the phenothiazine can be abstracted by a radical species. This is a dominant mechanism for scavenging radicals like HOO•. Current time information in Bangalore, IN.

Radical Adduct Formation (RAF): The radical species can add to the aromatic rings of the phenothiazine molecule. This is the primary mechanism for scavenging the highly reactive HO• radical. Current time information in Bangalore, IN.

Single Electron Transfer (SET): The phenothiazine molecule can donate an electron to a radical, forming a phenothiazine radical cation. This mechanism is more prevalent for scavenging less reactive peroxyl radicals. Current time information in Bangalore, IN.

The presence of the allyl group on the nitrogen atom in this compound can influence these pathways, though the fundamental scavenging capability of the phenothiazine core remains. The radical cation of phenothiazine derivatives, formed through oxidation, is a key intermediate. instras.com This species can be generated photochemically and is implicated in initiating polymerization reactions. instras.com

Table 2: Radical Scavenging Mechanisms of the Phenothiazine Scaffold

| Mechanism | Description | Relevant ROS |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | Transfer of a hydrogen atom from the antioxidant to the radical. | HOO•, CH3OO• |

| Radical Adduct Formation (RAF) | Addition of the radical to the antioxidant molecule. | HO• |

| Single Electron Transfer (SET) | Donation of an electron from the antioxidant to the radical. | HOO•, CH3OO• |

Investigation of Nucleophilic Substitution Reaction Mechanisms

Polymerization Behavior and Mechanisms

The allyl group of this compound provides a handle for polymerization, allowing for its incorporation into polymeric structures. This can be achieved through various polymerization techniques.

This compound can be copolymerized with other monomers to introduce the electroactive phenothiazine moiety into a polymer chain. The polymerization can proceed through different mechanisms depending on the initiator and reaction conditions.

Cationic Photopolymerization: Research has shown that this compound can undergo cationic photopolymerization. instras.com In this process, photoinitiators generate radical cations from the phenothiazine units. These radical cations can then initiate the polymerization of other cationically polymerizable monomers, such as N-vinylcarbazole. instras.com The mechanism involves the electrophilic attack of the growing cationic chain end on the double bond of a monomer molecule. libretexts.orgmit.edu

The general steps for cationic polymerization are:

Initiation: Formation of a carbocation from the monomer, often initiated by a strong acid or a Lewis acid co-initiator. libretexts.orgmit.edu In the case of this compound, this can be a photochemically generated radical cation. instras.com

Propagation: The carbocation reacts with another monomer molecule, extending the polymer chain and regenerating the carbocation at the new chain end. libretexts.orgmit.edu

Termination: The reaction is terminated by processes such as recombination with a counter-ion or chain transfer to a monomer or solvent. mit.edu

Radical Polymerization: this compound is also mentioned in the context of radical polymerization. googleapis.comadvatechgroup.com In this mechanism, a free radical initiator (e.g., a peroxide or an azo compound) generates a radical which then adds to the double bond of the allyl group. This initiates a chain reaction where the polymer chain grows through the sequential addition of monomer units. libretexts.org

The presence of the allyl group also allows for this compound to act as a crosslinking agent or to be integrated into a polymer backbone. epo.org Crosslinking involves the formation of covalent bonds between polymer chains, leading to a three-dimensional network structure. nagase.comnih.gov

When this compound is incorporated into a polymer, the pendant allyl groups can undergo further reactions to form crosslinks. This can be achieved through various chemistries, such as:

Free Radical Crosslinking: In the presence of a radical initiator, the allyl groups on different polymer chains can react to form covalent bonds.

Thiol-ene Reaction: The allyl double bond can react with a multifunctional thiol compound in the presence of a radical initiator or UV light to form a crosslinked network.

The integration of the phenothiazine moiety into the polymer backbone can impart valuable electronic and redox properties to the resulting material.

Structure Activity Relationship Sar Studies of N Allylphenothiazine and Its Derivatives Preclinical Focus

Influence of the N-Allyl Moiety on Biological Activity

The substituent at the N-10 position of the phenothiazine (B1677639) core is a critical determinant of the molecule's biological properties. if-pan.krakow.pl The nature of the side chain at this position can significantly influence the compound's interaction with biological targets. if-pan.krakow.pl

The introduction of an allyl group at the N-10 position to form N-Allylphenothiazine can modulate its activity in several ways. While specific preclinical data focusing solely on the N-allyl moiety's influence is part of a broader body of research, general principles of phenothiazine SAR can be extrapolated. The length and composition of the alkyl chain at N-10 are known to be important for various activities, including neuroleptic and PKC inhibitory actions. if-pan.krakow.pl For instance, a propyl connector is often optimal for dopaminergic receptor antagonism. if-pan.krakow.pl The allyl group, with its three-carbon chain and double bond, introduces a degree of conformational rigidity and potential for different types of interactions compared to a simple propyl group.

Impact of Phenothiazine Ring Substituents on Functional Properties

Modifications to the tricyclic phenothiazine ring system, particularly at the C-2 position, have a profound effect on the functional properties of the resulting derivatives. if-pan.krakow.plresearchgate.net The electronic nature of the substituent at this position can significantly alter the molecule's biological activity. if-pan.krakow.pl

For many phenothiazine derivatives, the presence of an electron-withdrawing group at the C-2 position enhances their activity. if-pan.krakow.pl For instance, in the context of anti-MDR (multidrug resistance) activity, the potency of phenothiazine derivatives increases in the order of -H < -Cl < -CF3 at the C-2 position. if-pan.krakow.pl This suggests that increasing the electron-withdrawing strength at this position can lead to more potent compounds.

The type of substituent at C-2 also plays a crucial role in other biological activities. For example, derivatives with a chlorine atom at C-2 have been shown to exhibit the greatest potential for inhibiting protein kinase C (PKC), while a trifluoromethyl group at the same position can diminish this activity. if-pan.krakow.pl Conversely, for neuroleptic activity, the intensity of the effect is often enhanced by electronegative groups at C-2, with an order of -SO2NR2 > -CF3 > -CO-CH3 > -Cl. if-pan.krakow.pl

The addition of various functional groups can also significantly increase the antiradical and antioxidant properties of phenothiazine derivatives. nih.gov The inherent antioxidant potential of the phenothiazine core, which contains electron-donating sulfur and nitrogen atoms, can be further enhanced by appropriate substitutions. nih.gov

The following table summarizes the influence of different C-2 substituents on various biological activities of phenothiazine derivatives based on preclinical findings.

| C-2 Substituent | Influence on Anti-MDR Activity | Influence on PKC Inhibition | Influence on Neuroleptic Activity |

| -H | Baseline Activity if-pan.krakow.pl | - | - |

| -Cl | Increased Activity if-pan.krakow.pl | Greatest Potential if-pan.krakow.pl | Moderate Enhancement if-pan.krakow.pl |

| -CF3 | Highest Activity if-pan.krakow.pl | Diminished Activity if-pan.krakow.pl | Strong Enhancement if-pan.krakow.pl |

| -CO-CH3 | - | - | Moderate Enhancement if-pan.krakow.pl |

| -SO2NR2 | - | - | Strongest Enhancement if-pan.krakow.pl |

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of a compound based on its physicochemical properties and structural features. toxicology.org These models are valuable tools in drug discovery for prioritizing the synthesis of new analogues and for understanding the molecular features that are important for a desired biological effect. drugdesign.org

The development of a QSAR model typically involves several steps:

Data Set Selection : A series of compounds with known biological activities is chosen. For this compound analogues, this would involve a set of derivatives with varying substituents on the phenothiazine ring and modifications to the N-allyl group.

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These descriptors can be constitutional, topological, geometric, or electronic in nature.

Model Building : Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical relationship between the descriptors and the biological activity. chemmethod.comnih.gov

Model Validation : The predictive power of the QSAR model is rigorously tested using techniques like cross-validation (e.g., leave-one-out) and external validation with a set of compounds not used in the model development. toxicology.orgnih.gov

For phenothiazine derivatives, QSAR studies have been employed to understand their anti-MDR and anticancer activities. if-pan.krakow.pl These studies have highlighted the importance of lipophilicity and specific substituents on the phenothiazine ring. if-pan.krakow.pl While specific QSAR models for this compound analogues are not extensively detailed in the public domain, the principles derived from QSAR studies on other phenothiazines are applicable. For example, a QSAR study on nitrofuran analogues, another class of heterocyclic compounds, demonstrated the importance of a furan (B31954) ring with a nitro group for antitubercular activity. aimspress.com Similarly, a QSAR model for this compound analogues would likely identify key descriptors related to the electronic properties of the phenothiazine ring and the steric and hydrophobic characteristics of the N-allyl moiety.

Computational and In Silico Approaches for SAR Predictions

In addition to QSAR, other computational methods, often referred to as in silico approaches, play a significant role in predicting the SAR of this compound analogues. These methods can provide insights into the molecular interactions between the compounds and their biological targets.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. nih.gov For this compound analogues, docking studies could be used to model their interactions with targets like dopamine (B1211576) receptors, protein kinase C, or P-glycoprotein. The results of docking studies can help to explain the observed SAR and guide the design of new derivatives with improved binding affinity.

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. By aligning a set of active molecules, a pharmacophore model can be generated that defines the key features required for activity. This model can then be used to screen virtual libraries of compounds to identify new potential hits.

Homology Modeling: When the three-dimensional structure of a biological target is not experimentally available, a homology model can be built based on the known structure of a related protein. This model can then be used for molecular docking studies to investigate the binding of this compound analogues.

These computational approaches, often used in combination, provide a powerful platform for understanding the SAR of this compound and its derivatives at a molecular level, thereby accelerating the discovery of new and more effective therapeutic agents.

Non Clinical Applications and Functional Material Integration

Role in Polymeric Materials and Advanced Material Design

The dual functionality of N-Allylphenothiazine makes it a valuable monomer and additive in the design of advanced polymeric materials. The allyl group provides a site for polymerization or grafting, while the phenothiazine (B1677639) moiety imparts specific desirable characteristics, such as ultraviolet (UV) absorption and antioxidant capacity, to the resulting polymer.

A significant application of this compound is in the formulation of materials for ocular implants, specifically intraocular lenses (IOLs). ufl.edu The primary goal is to protect the eye from harmful UV radiation, a function naturally performed by the human lens. nih.gov Incorporating UV-absorbing chromophores into the polymethylmethacrylate (PMMA) material of IOLs can be achieved through two main methods: as an additive or by chemically bonding the chromophore to the polymer backbone. nih.gov

This compound has been synthesized specifically for this purpose. ufl.edu Research has demonstrated that its UV-Visible absorption spectrum is favorable for use in so-called "yellow 'blue blocker'" IOLs. ufl.edu These lenses are designed to filter not only UV light but also a portion of the high-energy blue light spectrum. The synthesis of this compound and its derivatives, such as N-allyl-2-chlorophenothiazine, represents a key step in developing new UV absorbers for foldable IOLs. ufl.edu The presence of the allyl group allows for its potential copolymerization, permanently locking the UV-absorbing functionality into the polymer structure.

Table 1: Research Findings on this compound in Ocular Implants

| Feature | Finding | Source |

|---|---|---|

| Synthesis | Synthesized as a novel UV/blue light absorbing allyl functional molecule. | ufl.edu |

| Application | Investigated for use in foldable intraocular lens (IOL) applications. | ufl.edu |

| Function | Acts as a UV absorber, with a UV-Vis absorption profile suitable for "yellow 'blue blocker'" IOLs. | ufl.edu |

| Derivative | N-allyl-2-chlorophenothiazine was also synthesized and found to absorb at slightly higher wavelengths. | ufl.edu |

The allyl group in this compound serves as a reactive handle for creating functional polymers and copolymers. ufl.eduepo.org In one study, this compound was copolymerized with poly(ethyl acrylate) (PEA) using bulk free radical polymerization. ufl.edu This process integrates the phenothiazine unit directly into the polymer chain, creating a copolymer with built-in functionalities. Such functionalized polymers are sought after for advanced material design where specific properties like UV absorption or antioxidant capabilities are required. mdpi.comresearchgate.net The ability to copolymerize monomers like this compound is crucial for developing materials with tailored characteristics for specialized applications. ufl.eduepo.org

Integration into Ocular Implant Compositions for UV Absorption

Antioxidant Properties in Industrial Formulations

Phenothiazine and its derivatives are well-established antioxidants, known for their ability to scavenge radicals and decompose peroxides, thus preventing oxidative degradation of materials. mdpi.com This property is particularly valuable in industrial formulations subjected to heat and oxygen.

This compound is cited as an effective antioxidant for stabilizing lubricant compositions. google.mugoogleapis.com Lubricating oils, whether mineral or synthetic, are prone to oxidative degradation under the harsh conditions of modern machinery, leading to increased viscosity, sludge formation, and reduced performance. mdpi.comgoogleapis.com

Phenothiazine compounds, including N-substituted derivatives, exhibit excellent antioxidant properties, particularly in demanding applications like aviation engine oils. mdpi.com this compound is listed among amine antioxidants used to protect lubricants from deterioration. google.mu These additives work by interrupting the oxidation chain reactions, thereby extending the service life of the lubricant and protecting the machinery. mdpi.comgoogle.com The effectiveness of phenothiazine derivatives as stabilizers has been shown to be surprisingly high, with sufficient solubility in a wide range of oils. googleapis.com

Table 2: this compound as a Lubricant Additive

| Additive Type | Function | Example Compounds | Source |

|---|---|---|---|

| Amine Antioxidant | Stabilization against oxidative degradation | N,N'-Di-isopropyl-p-phenylenediamine, N,N'-di-sec.-butyl-p-phenylenediamine, this compound | google.mu |

Light Stabilization Technologies

Exposure to ultraviolet (UV) light from the sun can break down the chemical bonds in polymers, leading to discoloration, brittleness, and loss of mechanical strength. eupegypt.com UV stabilizers are additives incorporated into materials to prevent this photodegradation. eupegypt.comatamankimya.comnih.gov

This compound is identified as a UV absorber and light stabilizer. googleapis.com UV absorbers function by absorbing harmful UV radiation and dissipating it as less damaging thermal energy, protecting the material from degradation. eupegypt.com The inclusion of such stabilizers is critical for materials used in outdoor applications or those exposed to intense light sources. nih.gov While various classes of UV stabilizers exist, including benzotriazoles and hindered amine light stabilizers (HALS), phenothiazine derivatives like this compound contribute to the palette of available photoprotective agents. eupegypt.comgoogleapis.comgoogle.com Its dual nature allows it to be either blended into a polymer or chemically bonded, the latter preventing migration and ensuring long-term stability.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-allyl-2-chlorophenothiazine |

| Poly(ethyl acrylate) (PEA) |

| Polymethylmethacrylate (PMMA) |

| N,N'-Di-isopropyl-p-phenylenediamine |

Antimicrobial Research (In Vitro Studies)

The therapeutic potential of phenothiazine and its derivatives extends beyond the central nervous system, with a growing body of research investigating their antimicrobial properties. These in vitro studies are crucial for understanding the efficacy and mechanisms of action against a variety of microbial pathogens.

Mechanistic Insights into Antimicrobial Activity Against Microorganisms

While direct and extensive research on the antimicrobial mechanisms of this compound is not widely available, the broader class of phenothiazine derivatives has been studied, offering significant insights into their potential modes of action. Current time information in Bangalore, IN.researchgate.net The antimicrobial activity of phenothiazines is believed to be multifaceted, targeting several key cellular processes in microorganisms. Current time information in Bangalore, IN.

One of the primary proposed mechanisms is the disruption of microbial membranes . Current time information in Bangalore, IN.researchgate.net The amphiphilic nature of phenothiazine derivatives allows them to interact with and insert into the lipid bilayer of cell membranes. researchgate.net This interaction can alter membrane fluidity and permeability, leading to the leakage of essential intracellular components, such as ions and metabolites, ultimately resulting in cell death. researchgate.net

Another significant mechanism is the inhibition of efflux pumps . Current time information in Bangalore, IN. Efflux pumps are membrane proteins that bacteria use to expel antimicrobial agents, contributing to multidrug resistance. Phenothiazine derivatives have been shown to inhibit these pumps, thereby increasing the intracellular concentration of the antimicrobial agent and restoring its efficacy. Current time information in Bangalore, IN.

Furthermore, phenothiazine derivatives may interfere with critical cellular functions by inhibiting essential enzymes . Current time information in Bangalore, IN. This includes enzymes involved in respiratory pathways and DNA gyrase, which is crucial for DNA replication and repair. By targeting these enzymes, phenothiazines can disrupt energy production and the synthesis of genetic material. Current time information in Bangalore, IN. Some studies also suggest that phenothiazines can induce the production of reactive oxygen species (ROS) , leading to oxidative stress and damage to cellular components, including DNA. mdpi.com

The antimicrobial action of phenothiazine derivatives is often dependent on the specific microbial strain and the chemical structure of the phenothiazine derivative. researchgate.net

Table 1: Potential Antimicrobial Mechanisms of Phenothiazine Derivatives

| Mechanism of Action | Description | Potential Effect on Microorganism |

| Membrane Disruption | Intercalation into the lipid bilayer, altering fluidity and permeability. | Leakage of intracellular contents, loss of membrane potential, and cell lysis. |

| Efflux Pump Inhibition | Binding to and blocking the function of bacterial efflux pumps. | Increased intracellular concentration of the antimicrobial agent, overcoming resistance. |

| Enzyme Inhibition | Interference with the activity of essential enzymes like those in the respiratory chain or DNA gyrase. | Disruption of energy metabolism and DNA replication. |

| ROS Production | Induction of reactive oxygen species within the microbial cell. | Oxidative damage to proteins, lipids, and DNA. |

This table represents generalized mechanisms for the phenothiazine class of compounds based on available research. Specific actions of this compound may vary.

Parasite Control Research

The application of phenothiazine compounds in parasite control has a historical precedent, particularly in veterinary medicine. Research in this area explores the efficacy of these compounds against various parasitic organisms, including nematodes.

Evaluation of Larvicidal Effects in Nematode Studies

The parent compound, phenothiazine, was one of the first organic compounds to be widely used as an anthelmintic for livestock. mdpi.comresearchgate.net Its utility in controlling gastrointestinal nematodes has prompted investigations into the larvicidal properties of its derivatives.

Studies have demonstrated that phenothiazine exhibits activity against the larval stages of economically significant nematodes like Haemonchus contortus, a blood-sucking parasite of small ruminants. medicaljournals.semdpi.com The larvicidal effect is crucial for breaking the parasite's life cycle and reducing pasture contamination. In vitro assays assessing the motility and viability of nematode larvae after exposure to these compounds are common methodologies. medicaljournals.se For instance, a lack of motility or the death of third-stage larvae (L3) of H. contortus after a 24-hour exposure is a key indicator of anthelmintic activity. medicaljournals.se

While specific studies detailing the larvicidal efficacy of this compound against nematodes are limited, the known activity of phenothiazine suggests that N-substituted derivatives could possess similar or enhanced properties. The structural modifications at the nitrogen atom of the phenothiazine ring are a key area of research for developing new anthelmintic agents. mdpi.com The evaluation of such compounds often involves determining the concentration required to achieve a significant reduction in larval survival.

Table 2: Illustrative Larvicidal Activity Data for Anthelmintic Compounds against Haemonchus contortus Larvae (In Vitro)

| Compound Class | Test Concentration (µg/mL) | Larval Stage | Observation | Reference |

| Benzimidazoles | 0.1 - 10 | L3 | Inhibition of motility and development | medicaljournals.se |

| Levamisole | < 100 | L3 | Paralysis and death | medicaljournals.se |

| Phenothiazine | > 100 | L3 | Inhibition of motility | medicaljournals.se |

This table provides examples of in vitro larvicidal activity for different classes of anthelmintics to illustrate typical research findings. Specific data for this compound is not currently available in the reviewed literature.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-Allylphenothiazine, and how can purity be validated?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution, where phenothiazine reacts with allyl halides under basic conditions. A detailed protocol involves refluxing phenothiazine with allyl bromide in a polar aprotic solvent (e.g., DMF) with K₂CO₃ as a base. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Validate purity using ¹H NMR (e.g., δ 6.16–6.02 ppm for allyl protons) and HRMS (observed [M+H]+ at m/z 149.1078 vs. calculated 149.1073) . For reproducibility, document solvent ratios, reaction time, and temperature variations in supplementary materials .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer : Key characterization includes:

- ¹H NMR : Identify allyl protons as a multiplet (δ 5.53–5.43 ppm) and aromatic protons (δ 7.24 ppm).

- ¹³C NMR : Confirm allyl carbons at δ 132.8 and 118.7 ppm.

- HRMS : Use electrospray ionization (ESI) to verify molecular ion peaks. Cross-reference spectral data with computational predictions (e.g., DFT) to resolve ambiguities .

Q. What experimental controls are essential for studying this compound’s stability under varying conditions?

- Methodological Answer : Include controls for:

- Thermal stability : Heat samples incrementally (25°C to 100°C) and monitor decomposition via TGA or HPLC.

- Photostability : Expose to UV light (λ = 254 nm) and track degradation products using LC-MS.

- Oxidative stability : Use radical initiators (e.g., AIBN) to simulate oxidative environments. Report deviations from baseline measurements in triplicate .

Advanced Research Questions

Q. How can researchers optimize this compound’s reactivity in catalytic systems?

- Methodological Answer : Employ a Design of Experiments (DoE) approach to test variables:

- Catalyst loading (e.g., 1–5 mol% Pd).

- Solvent polarity (e.g., toluene vs. acetonitrile).

- Temperature gradients (40°C vs. 80°C).

Analyze outcomes using response surface methodology (RSM) to identify optimal conditions. Validate with kinetic studies (e.g., in situ IR monitoring) .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Address discrepancies by:

- Replicating experiments under identical conditions.

- Cross-validating with alternative techniques (e.g., X-ray crystallography vs. NMR).

- Statistical analysis (e.g., principal component analysis (PCA) for batch-to-batch variability).

Publish negative results and raw datasets to enhance transparency .

Q. How can advanced computational models improve the interpretation of this compound’s electronic properties?

- Methodological Answer : Combine DFT calculations (e.g., B3LYP/6-311+G(d,p)) with experimental data to:

- Predict UV-Vis absorption spectra.

- Simulate reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites).

Compare results with cyclic voltammetry data to refine computational parameters .

Q. What methodologies ensure reproducibility in this compound-based pharmacological assays?

- Methodological Answer : Standardize protocols by:

- Using certified reference materials (CRMs) for calibration .

- Implementing blind testing across multiple labs.

- Reporting detailed Materials and Methods sections, including batch numbers and equipment models. Archive raw data in public repositories (e.g., Zenodo) .

Data Presentation & Ethical Considerations

Q. How should conflicting biological activity data for this compound be addressed in publications?

- Methodological Answer : Disclose limitations (e.g., cell line variability, assay sensitivity) in the Discussion section. Use Bland-Altman plots to visualize inter-study differences. Recommend follow-up studies with orthogonal assays (e.g., in vivo models vs. in vitro screens) .

Q. What are the best practices for curating supplementary data on this compound?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.